
5-Oxazolecarboxylicacid,4,5-dihydro-2,5-dimethyl-,methylester,(5R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxazolecarboxylicacid,4,5-dihydro-2,5-dimethyl-,methylester,(5R)-(9CI) is a chemical compound with a complex structure that includes an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Oxazolecarboxylicacid,4,5-dihydro-2,5-dimethyl-,methylester,(5R)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the starting materials .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-Oxazolecarboxylicacid,4,5-dihydro-2,5-dimethyl-,methylester,(5R)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxazolecarboxylicacid,4,5-dihydro-2,5-dimethyl-,methylester,(5R)-(9CI) involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Oxazolecarboxylicacid,4,5-dihydro-2,5-dimethyl-,methylester,(5R)-(9CI) include other oxazole derivatives and carboxylic acid esters. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
The uniqueness of 5-Oxazolecarboxylicacid,4,5-dihydro-2,5-dimethyl-,methylester,(5R)-(9CI) lies in its specific structural features and the resulting chemical properties. These unique properties make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (5R)-2,3-dimethyl-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-8(2)4-6(11-5)7(9)10-3/h5-6H,4H2,1-3H3/t5?,6-/m1/s1 |
InChI Key |
DDEYGWOBJFZPHZ-PRJDIBJQSA-N |
Isomeric SMILES |
CC1N(C[C@@H](O1)C(=O)OC)C |
Canonical SMILES |
CC1N(CC(O1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


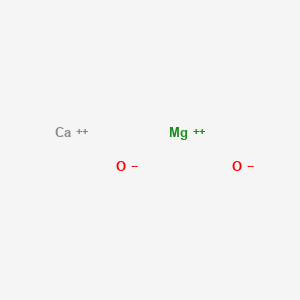

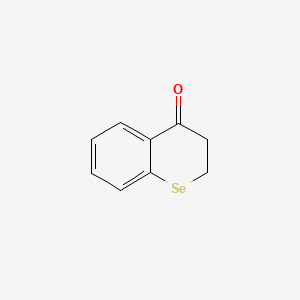
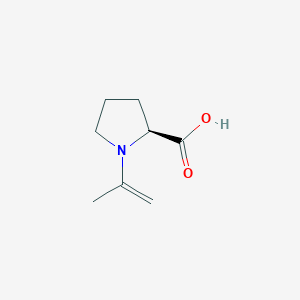
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)

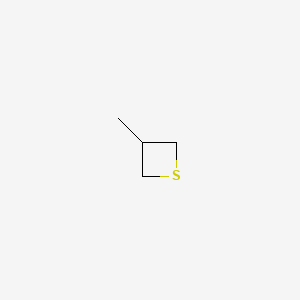
![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
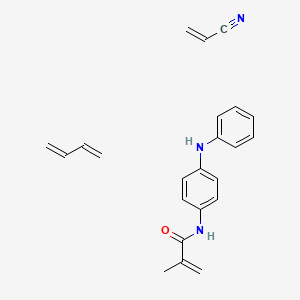
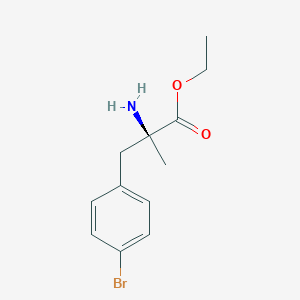
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
